Taondiol

描述

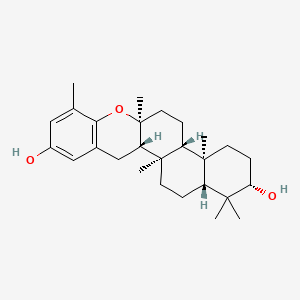

Structure

3D Structure

属性

CAS 编号 |

34274-99-2 |

|---|---|

分子式 |

C27H40O3 |

分子量 |

412.6 g/mol |

IUPAC 名称 |

(1R,2S,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol |

InChI |

InChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21-,22-,25-,26+,27-/m0/s1 |

InChI 键 |

LRMHPGVONLYGQD-JQGWRLNDSA-N |

SMILES |

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |

手性 SMILES |

CC1=CC(=CC2=C1O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C)O |

规范 SMILES |

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |

同义词 |

2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-1,1,4a,6a,8,12b-hexamethyl-1H-naphthol(2,1-a) xanthen-2,10-diol taondiol |

产品来源 |

United States |

Advanced Methodologies in Taondiol Structural Characterization

Spectroscopic Approaches for Absolute and Relative Stereochemistryresearchgate.netnih.govresearchgate.netuchile.cl

Spectroscopic techniques are paramount in the structural determination of chiral molecules like Taondiol. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1D and 2Dresearchgate.netnih.govresearchgate.netuchile.clmdpi.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for delineating the carbon skeleton and the relative stereochemistry of this compound. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of protons and carbons within the molecule. nih.govresearchgate.net However, for a complex structure like this compound, two-dimensional (2D) NMR experiments are essential for complete structural assignment. researchgate.netnih.gov

The planar structure of this compound and its analogues is typically established through a combination of 1D and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.govmdpi.com These experiments reveal proton-proton and proton-carbon correlations, allowing for the assembly of the molecular framework.

To establish the relative stereochemistry of this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. nih.gov NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about their relative orientation. For instance, in a study of a related compound, seco-taondiol, NOE correlations between specific protons were used to deduce the relative configuration of the A/B/C ring system. nih.gov Observed NOE effects between H-14 and H₃-19, and between H₃-18 and H-6/H₃-17, indicated that these groups were on the same face of the molecule. nih.gov

HMBC experiments, while primarily used for determining the carbon skeleton, can also provide stereochemical insights by revealing long-range couplings that are dependent on the spatial arrangement of atoms. nih.govmdpi.com

Table 1: Key 2D NMR Correlations for a this compound Analogue (seco-Taondiol)

| Interacting Nuclei | Correlation Type | Structural Information Deduced |

|---|---|---|

| H-14 and H₃-19 | NOESY | Proximity, indicating they are on the same molecular face. |

| H₃-19 and H₃-18 | NOESY | Proximity, supporting their position on the same face. |

| H₃-18 and H-6/H₃-17 | NOESY | Confirms the relative orientation of these groups. |

| H-1 and C-1'/C-2'/C-6' | HMBC | Connectivity of the aromatic ring. |

| H₃-18 and C-6/C-10/C-11 | HMBC | Assignment of the diterpene core structure. |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determinationmdpi.com

While NMR can establish the relative stereochemistry, determining the absolute configuration of this compound requires a chiroptical technique like Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usnih.gov This experimental spectrum is then compared to a theoretically calculated spectrum for a specific enantiomer. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.netuchile.cl

The absolute configurations of (-)-taondiol diacetate and (+)-epithis compound diacetate were successfully determined using VCD. uchile.clmdpi.comscispace.comuchile.cl The experimental VCD spectra were compared with spectra calculated using density functional theory (DFT) at the B3LYP/DGDZVP level, leading to a confident assignment of the stereochemistry. researchgate.netuchile.cl This approach provides a powerful alternative to chemical derivatization methods for determining absolute configuration in solution. biotools.us

X-ray Crystallography in Stereochemical Confirmationmdpi.com

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. numberanalytics.comnumberanalytics.comwikipedia.org This technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to map the electron density and thus the atomic positions. wikipedia.org

In the study of this compound derivatives, X-ray crystallography has been used to verify the relative stereochemistry determined by NMR. researchgate.netuchile.clmdpi.com The crystal structures of (-)-taondiol diacetate and (+)-epithis compound diacetate were determined by X-ray diffraction, confirming the relative configurations that had been previously proposed based on spectroscopic data. researchgate.netuchile.cl

Mass Spectrometry for Structural Confirmation in Researchuchile.cl

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net In the context of this compound research, high-resolution mass spectrometry (HRMS) is often used in conjunction with spectroscopic methods to confirm the molecular formula. researchgate.net The fragmentation patterns observed in the mass spectrum can also offer valuable clues about the structure of the molecule.

Chromatographic Techniques for Research Sample Purity and Characterizationuchile.clnumberanalytics.comresearchgate.net

Chromatographic techniques are essential for the isolation and purification of this compound from its natural source, typically marine algae. researchgate.netcmfri.org.in These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. tec.mx Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are routinely used to obtain pure samples of this compound and its derivatives. researchgate.netmdpi.com The purity of the isolated compound is critical for accurate spectroscopic analysis and the subsequent determination of its structure and stereochemistry. mdpi.com

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in natural product chemistry, primarily utilized for the separation, purification, and quantification of individual compounds from complex mixtures. In the context of this compound research, HPLC is most critically employed in its preparative format to isolate the compound from the crude extracts of its source, the brown alga Taonia atomaria. uoa.gruoa.gr This purification is a mandatory prerequisite for unambiguous structural determination by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). uoa.gr

Preparative HPLC operates on the same principles as analytical HPLC, but uses larger columns, higher flow rates, and larger sample injection volumes to isolate substantial quantities of a target compound. ijcpa.inphenomenex.com The process involves injecting the algal extract onto a column packed with a stationary phase (commonly silica (B1680970) or a bonded reversed-phase material), and a liquid mobile phase is pumped through to separate the components based on their differential affinities for the two phases. ijcpa.innih.gov Research focused on isolating this compound and related meroterpenoids for bioactivity screening and structural studies has successfully used column chromatography followed by preparative HPLC to yield pure metabolites. uoa.gruoa.gr

Table 1: Generalized Workflow for Preparative HPLC Isolation of this compound

| Step | Description | Purpose |

|---|---|---|

| 1. Extraction | The source alga (Taonia atomaria) is collected, dried, and extracted with an appropriate organic solvent (e.g., a dichloromethane/methanol mixture). | To transfer the metabolites from the solid algal matrix into a liquid solution. |

| 2. Pre-purification | The crude extract is subjected to preliminary separation using techniques like column chromatography with a stepwise gradient of solvents. | To reduce the complexity of the mixture and enrich the fraction containing this compound. |

| 3. HPLC Method Development | An analytical scale HPLC method is developed using a small amount of the enriched fraction to optimize the separation of the target compound. | To determine the ideal stationary phase, mobile phase composition, and gradient for efficient separation. |

| 4. Scale-up | The optimized analytical method is scaled up to a preparative HPLC system with a larger column and higher flow rate. phenomenex.com | To handle the larger sample volume required for isolating milligrams or more of the pure compound. evotec.com |

| 5. Fraction Collection | The eluent from the preparative column passes through a detector (typically UV), and the fraction corresponding to the this compound peak is collected. ijcpa.in | To isolate the target molecule from all other compounds in the extract. |

| 6. Purity Analysis | The purity of the collected fraction is assessed using analytical HPLC. | To confirm the success of the purification and ensure the sample is suitable for structural elucidation. |

Gas Chromatography (GC) in Research

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. gov.scot In research concerning this compound's natural source, Taonia atomaria, GC is not typically used to analyze this compound itself due to the compound's high molecular weight and low volatility. Instead, GC, almost always coupled with Mass Spectrometry (GC-MS), is instrumental in characterizing the chemical profile of the more volatile constituents of the alga. mdpi.comnih.gov

This analysis provides crucial information about the chemical ecosystem in which this compound is biosynthesized, identifying potential precursors and related, lower molecular weight secondary metabolites like sesquiterpenes, which are abundant in T. atomaria. mdpi.comnih.gov To analyze these compounds, a sample is prepared, often through hydrodistillation or solvent extraction of the alga, and injected into the GC. mdpi.com The instrument vaporizes the sample and separates its components in a long capillary column based on their boiling points and interactions with the column's stationary phase. mdpi.com

Table 2: Typical GC-MS Parameters for the Analysis of Volatile Oils from Taonia atomaria

| Parameter | Specification | Reference |

|---|---|---|

| GC System | Agilent 7890A or similar | mdpi.com |

| Column | HP-5MS (5% phenyl-methylpolysiloxane) | mdpi.com |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | hebmu.edu.cn |

| Carrier Gas | Helium (He) at a constant flow of 1.0 mL/min | mdpi.com |

| Oven Program | Initial 70 °C (2 min hold), ramp at 3 °C/min to 200 °C, hold for 15 min | mdpi.com |

| Injector Temperature | 290 °C | hebmu.edu.cn |

| Ionization Source (MS) | Electron Impact (EI), 70 eV | hebmu.edu.cn |

| Mass Range | 60-600 amu | hebmu.edu.cn |

Hyphenated Techniques (e.g., LC-NMR, GC-MS) in Structural Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern natural product characterization. They provide a direct link between the separation of a compound and its structural identification, often from a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

As mentioned previously, GC-MS is the key hyphenated technique for analyzing the volatile and semi-volatile profile of this compound-producing algae. nih.gov In this setup, the gas chromatograph separates the components of the extract, which then flow directly into the mass spectrometer. mdpi.com The MS detector bombards the molecules with electrons (Electron Impact ionization), causing them to ionize and break apart into characteristic fragments. acdlabs.com The resulting mass spectrum is a molecular fingerprint, showing the mass-to-charge ratio of the molecular ion and its fragments, which allows for the identification of known compounds by comparison to spectral libraries. mdpi.com Studies on T. atomaria have used GC-MS to identify a diverse array of compounds, including sesquiterpenes like germacrene D and β-cubebene, from the alga's volatile oil. mdpi.comnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

For non-volatile, complex molecules like this compound, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents one of the most powerful hyphenated techniques for structural elucidation. dergipark.org.trmdpi.com This method directly couples the superior separation power of HPLC with the unparalleled structure-elucidating capability of NMR spectroscopy, making it possible to obtain detailed structural information from individual components within a mixture, sometimes eliminating the need for traditional isolation. hebmu.edu.cnmdpi.com

While specific LC-NMR studies focusing solely on this compound are not prominent, the application of this technique to other marine-derived meroterpenoids serves as a direct blueprint for its utility. mdpi.com In a typical LC-NMR experiment, the crude or partially purified algal extract is separated on an HPLC system. mdpi.com The eluent flows through a UV detector and then into a specialized NMR flow-probe. mdpi.com The analysis can be performed in several modes:

On-flow mode: NMR spectra are acquired continuously as the peaks elute, which is suitable for a quick survey of the major components. sci-hub.se

Stop-flow mode: When a peak of interest is detected by UV, the HPLC pump is stopped, trapping the compound inside the NMR flow-probe. mdpi.comsci-hub.se This allows for extended acquisition times and the performance of sophisticated 1D and 2D NMR experiments (e.g., ¹H, COSY, HSQC, HMBC) on the nanogram-to-microgram scale analyte, providing the data needed for complete structure determination. mdpi.com

Research on meroterpenoids from the alga Sargassum paradoxum successfully used stop-flow HPLC-NMR to fully characterize compounds directly from the crude extract, demonstrating the power of this approach for molecules of the same class as this compound. mdpi.com

Table 3: Conceptual Application of Stop-Flow LC-NMR for this compound Characterization

| Step | Action | Data Obtained | Structural Information Gained |

|---|---|---|---|

| 1. LC Separation | An extract of T. atomaria is injected into an HPLC system. A peak corresponding to this compound is observed on the UV chromatogram. | Retention time of the target peak. | Indicates the polarity of the compound relative to others in the mixture. |

| 2. Stop-Flow Trapping | The chromatographic flow is halted when the this compound peak is centered in the NMR flow-probe. | The analyte is held static within the detector coil. | Enables long-duration, high-sensitivity experiments. |

| 3. 1D ¹H NMR | A one-dimensional proton NMR spectrum is acquired, often with solvent suppression (e.g., WET sequence). mdpi.com | Chemical shifts, coupling constants, and integrations of all proton signals. | Identifies types of protons (aromatic, olefinic, aliphatic, methyl groups) and their relative numbers. |

| 4. 2D COSY | A Correlation Spectroscopy experiment is run. | Cross-peaks between J-coupled protons. | Establishes proton-proton connectivities within spin systems (e.g., which protons are adjacent to each other). |

| 5. 2D HSQC/HMBC | Heteronuclear correlation experiments (HSQC and HMBC) are performed. | HSQC shows one-bond proton-carbon correlations. HMBC shows two- and three-bond correlations. mdpi.com | Assigns protons to their directly attached carbons and pieces together the full carbon skeleton of this compound. |

| 6. Structure Elucidation | The combined 1D and 2D NMR data are analyzed. | A complete set of chemical shifts and correlations. | Allows for the unambiguous determination of the molecular structure and relative stereochemistry of this compound. |

Taondiol Biosynthesis and Biogenetic Pathways

Enzymatic Pathways and Precursor Chemistry

The formation of taondiol is understood to proceed through a series of enzymatic transformations starting from key precursors. A central player in the biogenesis of Stypopodium meroterpenoids, including compounds related to the this compound family, is 2-geranylgeranyl-6-methylhydroquinone. nih.govresearchgate.net This polyprenylhydroquinone serves as a crucial intermediate, bridging the gap between the terpenoid and polyketide components of these hybrid molecules. nih.gov

Role of 2-Geranylgeranyl-6-methylhydroquinone in Meroterpenoid Biogenesis

2-Geranylgeranyl-6-methylhydroquinone (PubChem CID 14759579) is a key intermediate in the biosynthesis of various meroterpenoids found in marine organisms like Stypopodium zonale and Halidrys siliquosa. nih.gov Its structure incorporates a geranylgeranyl pyrophosphate moiety, derived from the terpenoid pathway, attached to a methylhydroquinone (B43894) core, which originates from a polyketide or shikimate pathway-derived precursor. The attachment of the geranylgeranyl group to the hydroquinone (B1673460) is a critical step, catalyzed by prenyltransferase enzymes. This prenylated hydroquinone then undergoes further modifications, including oxidation and cyclization, to yield the diverse array of meroterpenoids observed in these organisms. nih.govresearchgate.net The specific regiochemistry and stereochemistry of the prenylation are crucial for directing the subsequent cyclization events that lead to different meroterpenoid scaffolds.

Cyclization Mechanisms and Folding Patterns Leading to this compound-Type Structures

The cyclization of 2-geranylgeranyl-6-methylhydroquinone is a pivotal step in the biosynthesis of this compound and related structures. This process involves the folding of the flexible geranylgeranyl chain and its subsequent cyclization onto the hydroquinone ring system. Different folding patterns and cyclization mechanisms can lead to the formation of various meroterpenoid skeletons within the this compound family. nih.govresearchgate.net One proposed mechanism involves an enzyme-initiated synchronous cyclization cascade of the prenylated 1,4-hydroquinone, ultimately leading to the tetracyclic ring system found in this compound. rsc.org An alternative proposed mechanism suggests the involvement of a 1,4-hydroquinone-14,15-epoxide intermediate, with cyclization occurring analogously to lanosterol (B1674476) synthesis. rsc.org Synthetic efforts to replicate the polyene cyclization towards this compound have sometimes resulted in low yields, highlighting the complexity and likely enzymatic control of this natural process. nih.gov The precise enzymatic machinery and the detailed step-by-step cyclization cascade leading specifically to the this compound structure are areas of ongoing research.

Genetic and Molecular Basis of this compound Production

Understanding the genetic and molecular basis of this compound biosynthesis is crucial for potentially manipulating its production and exploring related meroterpenoids.

Gene Cluster Identification in Producing Organisms

The biosynthesis of complex natural products like meroterpenoids is often governed by genes organized in biosynthetic gene clusters (BGCs). mdpi.comucdavis.edu These clusters typically contain genes encoding the enzymes required for the entire biosynthetic pathway, including prenyltransferases, cyclases, oxidases, and other tailoring enzymes. While the specific gene cluster for this compound biosynthesis has not been explicitly detailed in the provided search results, studies on other meroterpenoids and natural products in marine organisms and cyanobacteria have successfully identified BGCs responsible for their production. mdpi.comresearchgate.netmdpi.com Identifying the this compound BGC in producing algae like Taonia atomaria or Stypopodium species would involve genomic sequencing and analysis to locate gene clusters containing plausible candidates for the enzymes involved in the proposed biosynthetic steps, particularly those acting on 2-geranylgeranyl-6-methylhydroquinone. nih.govresearchgate.netgenome.jp

Metabolic Engineering Approaches for Biosynthesis Research

Metabolic engineering offers powerful tools to investigate and manipulate biosynthetic pathways. mdpi.comicgeb.org By introducing, deleting, or overexpressing genes involved in a pathway, researchers can elucidate enzymatic functions, identify bottlenecks, and potentially enhance the production of target compounds. nih.govfrontiersin.orgaimspress.com For this compound biosynthesis, metabolic engineering approaches could involve expressing identified candidate genes from the putative this compound BGC in heterologous hosts, such as bacteria or yeast, to reconstitute parts of the pathway and study individual enzymatic steps. researchgate.net Alternatively, genetic manipulation of the native algal producers could be employed to increase this compound yields or to produce structural analogs. nih.govfrontiersin.org While challenges exist in genetically engineering some algal species, advancements in techniques like CRISPR/Cas9 are expanding the possibilities for targeted genetic modifications. frontiersin.orgeco-vector.com

Mechanistic Research on Taondiol S Biological Interactions

Cellular and Molecular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Taondiol, a marine meroterpenoid, exerts its biological effects through the modulation of intricate cellular signaling pathways. Research has highlighted its influence on pathways involving prostaglandins (B1171923) and nitric oxide, as well as processes regulated by sulfhydryl groups.

Studies on the gastroprotective effects of related meroterpenoids, such as epithis compound (B1198550), have shed light on the potential mechanisms of this compound. The protective action of epithis compound was significantly diminished when subjects were pre-treated with inhibitors of prostaglandin (B15479496) and nitric oxide synthesis. nih.gov Specifically, the use of indomethacin, an inhibitor of prostaglandin synthesis, and N-nitro-l-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, reversed the gastroprotective effects. nih.gov This suggests that the biological activities of this compound and its isomers are, at least in part, mediated through the prostaglandin and nitric oxide signaling pathways. nih.govresearchgate.net These pathways are crucial in various physiological processes, including inflammation and the regulation of vascular tone. nih.gov Meroterpenoids, as a class of compounds, have been noted for their inhibitory activity against the expression of nitric oxide and other inflammatory mediators. nih.govfrontiersin.org

The integrity and function of cellular systems are heavily reliant on the presence of sulfhydryl-containing molecules, such as glutathione. These molecules are essential for protecting cell membrane integrity, acting as antioxidants, and maintaining the structure of important proteins. nih.gov The gastroprotective effects of epithis compound were also found to be reversed by pre-treatment with N-ethylmaleimide (NEM), a blocker of sulfhydryl groups. nih.govresearchgate.net This indicates that endogenous sulfhydryl compounds are integral to the protective mechanism of this compound-related compounds. nih.gov Depletion of these endogenous sulfhydryls has been linked to cellular damage, underscoring the importance of their role in the biological activity of these meroterpenoids. nih.gov

Involvement of Prostaglandins and Nitric Oxide Pathways

Enzyme Inhibition Studies (e.g., PTP1B, Microtubule Assembly)

This compound and related meroterpenoids have been investigated for their ability to inhibit specific enzymes, which is a key aspect of their mechanism of action.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a significant negative regulator in the insulin (B600854) signaling pathway, making it a therapeutic target for type 2 diabetes. wikipedia.orgsciensage.info The inhibition of PTP1B can enhance insulin sensitivity. wikipedia.org While direct kinetic data for this compound's inhibition of PTP1B is not extensively detailed in the provided results, the broader class of meroterpenoids has been explored for such inhibitory activities. mdpi.comresearchgate.netfrontiersin.org The search for potent and selective PTP1B inhibitors is an active area of research, with many natural products being evaluated. mdpi.comresearchgate.net

Microtubule Assembly Inhibition: Certain meroterpenoids isolated from the same algal sources as this compound have demonstrated the ability to inhibit microtubule assembly. nih.govmdpi.com For instance, stypodiol has been identified as an in vitro inhibitor of microtubule polymerization. mdpi.comsemanticscholar.org This action can lead to mitotic arrest and inhibit cell proliferation, which is a mechanism of interest in cancer research. researchgate.net The molecular action of these compounds on microtubule dynamics is a critical area of study to understand their cytotoxic effects. mdpi.comresearchgate.net

Below is a table summarizing the enzyme inhibition activities of this compound-related compounds.

| Compound/Class | Target Enzyme/Process | Observed Effect | Reference(s) |

| Meroterpenoids | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition, potential for anti-diabetic applications. | mdpi.com, researchgate.net, frontiersin.org |

| Stypodiol | Microtubule Assembly | In vitro inhibition of polymerization. | mdpi.com, semanticscholar.org |

| 14-keto-stypodiol diacetate | Microtubule Assembly | Inhibition, leading to mitotic arrest and anti-proliferative effects. | researchgate.net |

Cellular Uptake and Subcellular Distribution Mechanisms

The efficacy of a bioactive compound is contingent upon its ability to be taken up by cells and reach its subcellular target. While specific studies detailing the cellular uptake and subcellular distribution mechanisms of this compound are not prevalent in the provided search results, general principles of cellular transport and localization of similar molecules can be inferred. The transport of compounds across the cell membrane can occur through various mechanisms, including passive diffusion and carrier-mediated transport. Once inside the cell, the compound's physicochemical properties will influence its distribution among different organelles. nih.gov For instance, studies on other microalgal metabolites have used advanced imaging techniques to track their subcellular location, revealing accumulation in specific compartments like vacuoles, chloroplasts, and the cytoplasm. elifesciences.org Further research is needed to elucidate the specific pathways of this compound's cellular entry and its localization within the cell to fully understand its mechanism of action.

Mechanisms of Radical Scavenging Activity

This compound is recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals. nih.govmdpi.comnih.govresearchgate.net The chemical structure of this compound, a meroterpenoid, is key to this activity. core.ac.uk The mechanisms by which antioxidants scavenge radicals are varied and can include hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). encyclopedia.pubfrontiersin.org

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy of the H-donating group. frontiersin.org

The Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanism involves the antioxidant first transferring an electron to the free radical to form a radical cation, which then deprotonates. encyclopedia.pubfrontiersin.org The feasibility of this pathway depends on the ionization potential of the antioxidant. plos.org

While the precise mechanism for this compound has not been definitively elucidated in the provided results, its structural features, including hydroxyl groups on a complex ring system, likely facilitate these radical scavenging pathways. plos.orgsmolecule.com The study of various natural antioxidants has shown that their effectiveness is often a result of their capacity to participate in these electron and hydrogen transfer reactions, thereby mitigating oxidative stress. nih.govarjournals.org

Investigations into Biological Targets and Ligand Binding

The exploration of this compound's biological activity involves identifying its molecular partners and understanding the nature of their interactions. This is crucial for elucidating the mechanisms by which this compound exerts its effects.

In silico studies have been conducted to identify potential molecular targets for this compound. One such study investigated the interaction of several meroterpenoids from Stypopodium flabelliforme, including this compound, with the Forkhead box protein O1 (FOXO1). researchgate.net FOXO1 is a transcription factor involved in a variety of cellular processes, including metabolism, longevity, and stress resistance. researchgate.net The identification of potential receptors like FOXO1 provides a starting point for further experimental validation and a deeper understanding of this compound's bioactivity. researchgate.net

The binding of a ligand, such as this compound, to a protein is governed by non-covalent interactions that stabilize the complex. volkamerlab.orgmdpi.com Molecular docking simulations are a key computational tool used to predict and analyze these interactions. unpad.ac.idnih.gov

In a molecular docking study with FOXO1, this compound demonstrated a significant binding affinity. researchgate.net The study calculated the binding energy and identified the specific amino acid residues within the FOXO1 binding pocket that are likely to interact with this compound. researchgate.net These interactions are fundamental to the molecular recognition process that drives the biological effects of the compound. volkamerlab.org

Below is a table summarizing the in silico docking results for this compound and other compounds from Stypopodium flabelliforme with the FOXO1 protein. researchgate.net

| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues |

| This compound | -7.83 | 1.82 µM | Data not specified |

| Atomarianone-A | -8.15 | Not specified | ARG:180 |

| Flabellinol | -8.41 | 689.97 nM | SER:205,212, TRP:160,209, PHE:197, LYS:200, TYR:165,196, GLY:208, ASN:158 |

| Flabellinone | -7.91 | 1.58 µM | TYR:165,196, ASN:158, SER:205,212 |

| Isoepithis compound (B1260737) | -7.57 | 2.85 µM | SER:234,235,218, TRP:237, ASN:211 |

| Stypodiol | -7.38 | 3.90 µM | ASN:228, SER:176 |

| Stypoldione | -7.61 | 2.66 µM | ASN:228, SER:176 |

| Stypoquinonic acid | -7.39 | 3.84 µM | Data not specified |

| Stypotriol | -7.15 | 5.74 µM | GLU:178,188, SER:176 |

| Data from in silico molecular docking studies against FOXO1. researchgate.net |

Identification of Molecular Receptors

Transcriptomic, Proteomic, and Metabolomic Analyses

To gain a comprehensive understanding of the cellular response to this compound, researchers employ "omics" technologies. These approaches provide a global view of the changes occurring at the levels of gene expression (transcriptomics), protein expression (proteomics), and metabolic profiles (metabolomics). While direct studies on this compound are limited, the principles of these analyses, often applied to marine-derived compounds and organisms, offer a framework for future research. dokumen.pubresearchgate.net

Proteomics complements transcriptomics by analyzing the complete set of proteins in a cell or organism, including their expression levels and post-translational modifications. nih.govnih.govfrontiersin.org Mass spectrometry-based proteomics is a key technology in this field. frontiersin.org Changes in the proteome can reveal the functional consequences of altered gene expression and provide insights into the cellular processes affected by a compound. nih.govnih.gov For instance, proteomic analysis of cells treated with a toxic substance can reveal signatures of cellular stress and compromised protein homeostasis. nih.gov A proteomic investigation of this compound's effects would be expected to identify changes in the abundance of proteins involved in the pathways identified through transcriptomics, as well as alterations in protein modifications that regulate their activity.

Metabolomics focuses on the global analysis of small molecules (metabolites) within a biological system. dntb.gov.uafrontiersin.org Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions, providing a dynamic view of cellular metabolism. frontiersin.orgfrontiersin.orgrsc.orgnih.govplos.org By using stable isotope tracers, MFA can track the flow of atoms through metabolic pathways. nih.govplos.org This approach can reveal how a compound like this compound might alter metabolic networks. frontiersin.org For example, it could show shifts in central carbon metabolism, amino acid biosynthesis, or lipid metabolism. plos.org Understanding these metabolic shifts is crucial for a complete picture of the physiological response to this compound.

Structure Activity Relationship Sar Studies of Taondiol and Its Derivatives

Design and Synthesis of Mechanistic Probes

The generation of mechanistic probes through chemical synthesis is fundamental to SAR studies. Both total synthesis of the natural product and its analogues, as well as semi-synthetic modifications of the natural scaffold, have been employed to create a library of compounds for biological evaluation.

The first enantioselective total synthesis of (+)-taondiol not only confirmed the molecule's structure but also established its absolute configuration. acs.org A key aspect of this synthetic route was the construction of a highly functionalized tricyclic diterpenoid moiety from an enantiopure Wieland-Miescher ketone derivative. acs.org The synthesis culminated in a Lewis acid-catalyzed Friedel–Crafts reaction, which achieved a one-pot formation of both a C–C and a C–O bond to construct the final pentacyclic skeleton. acs.org A chemoenzymatic total synthesis approach has also been developed, highlighting modern strategies to access complex natural products like taondiol. semanticscholar.org

Semi-synthetic strategies have been utilized to create derivatives by modifying the this compound skeleton. One such method involves a base-catalyzed rearrangement, which isomerizes this compound into its C-6a methyl epimer. rsc.orgrsc.org This reaction, proposed to proceed via a free-radical mechanism, allows for the specific investigation of the stereochemistry at this position. rsc.orgrsc.org Other synthetic modifications include the preparation of derivatives like 2-deoxy-9,11-dimethylthis compound and (-)-11'-Deoxythis compound Methyl Ether. rsc.orgresearchgate.net The synthesis of related diterpenylhydroquinones has been achieved using an Electrophilic Aromatic Substitution (EAS) reaction to couple a diterpenyl allylic alcohol with a hydroquinone (B1673460), a strategy also noted for its application in synthesizing this compound derivatives. mdpi.com

These synthetic efforts provide crucial molecular tools to dissect the compound's mechanism of action.

| Derivative/Analogue | Synthetic Strategy | Key Reactions/Steps | Reference |

| (+)-Taondiol | Enantioselective Total Synthesis | Robinson-type annulation; Hydrogen atom transfer olefin reduction; Lewis acid-catalyzed Friedel–Crafts reaction | acs.org |

| This compound | Chemoenzymatic Total Synthesis | Combination of enzymatic and chemical catalysis | semanticscholar.org |

| C-6a methyl epimer of this compound | Semi-synthesis (Isomerization) | Base-catalysed rearrangement | rsc.orgrsc.org |

| (-)-11'-Deoxythis compound Methyl Ether | Total Synthesis | Polyene cyclization via enantioselective protonation | researchgate.net |

| This compound Derivatives | Semi-synthesis (Coupling) | Electrophilic Aromatic Substitution (EAS) | mdpi.com |

Elucidation of Structural Determinants for Specific Molecular Interactions

Identifying the specific parts of the this compound molecule, or "structural determinants," that are responsible for its biological activity is a primary goal of SAR studies. Research has focused on stereochemistry and the unique arrangement of its fused ring system.

The absolute configuration of a chiral molecule is paramount to its biological function. researchgate.net For this compound derivatives, the absolute configuration was definitively assigned using a combination of spectroscopic techniques and X-ray crystallography. Specifically, the absolute configurations of (-)-taondiol diacetate and (+)-epithis compound diacetate were determined through Vibrational Circular Dichroism (VCD) analysis. researchgate.net The relative stereochemistry of these diacetate derivatives was further verified by X-ray diffraction analysis, providing a solid structural foundation for SAR interpretation. researchgate.net

Specific stereocenters have been shown to be critical. The base-catalyzed isomerization of this compound to its C-6a methyl epimer provides a direct way to assess the importance of the stereochemistry at this specific carbon. rsc.orgrsc.org Furthermore, detailed NMR studies of this compound and related meroterpenoids like epithis compound (B1198550) and isoepithis compound (B1260737) have established that the hydrogen at position C-14 is on the α-face of the molecule. nih.govunab.cl The discovery of naturally occurring analogues, such as O,C(3)-seco-9-ene-6β-taondiol, which possesses an unprecedented syn-cis-anti arrangement for its A/B/C ring system, offers further insights. nih.gov This natural variant demonstrates how flexibility in the biosynthetic pathway can lead to different ring conformations, providing a valuable comparison point for understanding the structural requirements for activity. rsc.org

| Structural Feature | Method of Elucidation | Importance | Reference |

| Absolute Configuration | Vibrational Circular Dichroism (VCD) Spectroscopy; DFT Calculations | Crucial for specific molecular interactions and biological activity. | researchgate.net |

| Relative Stereochemistry | X-ray Diffraction | Verifies the 3D arrangement of atoms and functional groups. | researchgate.net |

| C-6a Stereocenter | Base-catalysed isomerization studies | Allows for direct probing of the importance of this specific stereocenter for activity. | rsc.orgrsc.org |

| C-14 Proton Stereochemistry | NMR Spectroscopy | Established as being on the α-face in this compound, a key structural characteristic. | unab.cl |

| A/B/C Ring System Conformation | Isolation and structural elucidation of natural analogues (e.g., seco-taondiol) | Reveals how changes in the core ring structure can occur and potentially influence activity. | nih.gov |

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool for analyzing and predicting the structure-activity relationships of complex molecules like this compound. These methods provide insights that complement experimental data.

A prominent example is the use of Density Functional Theory (DFT) calculations in combination with VCD spectroscopy to determine the absolute stereochemistry of this compound diacetate. researchgate.net By calculating the theoretical VCD spectra for different enantiomers at the B3LYP/DGDZVP and B3LYP/DGDZVP2 levels of theory and comparing them to the experimental spectra, researchers could confidently assign the absolute configuration. researchgate.net The accuracy of these assignments was further supported by numerical methods using neighborhood similarity indexes, which indicated 100% confidence in the results. researchgate.net This integrated experimental and computational approach is powerful for elucidating the complex stereostructures of natural products. researchgate.net

More broadly, SAR studies can be enhanced by the analysis of molecular descriptors. cmfri.org.in Computational tools can calculate various electronic, hydrophobic, and steric properties of this compound and its derivatives. These descriptors, including polarizability (PI), topological polar surface area (tPSA), the octanol-water partition coefficient (log P), and molar refractivity (MR), can be correlated with biological activity data to build quantitative structure-activity relationship (QSAR) models. cmfri.org.in Such models can help predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and specific mechanistic probes.

Ecological Role and Chemical Ecology of Taondiol

Function as a Chemical Defense Mechanism in Marine Environments

Marine macroalgae, being sessile organisms, are particularly vulnerable to consumption and overgrowth. mdpi.com To survive, they have developed an arsenal (B13267) of chemical defenses. researchgate.net Taondiol and its related compounds are key elements of this defense system in the algae that produce them, such as Taonia atomaria and Stypopodium zonale. researchgate.netresearchgate.net These metabolites help the algae to thrive in a variety of marine environments, including predator-rich areas, by making them unpalatable or toxic to other organisms. mdpi.com

The primary defensive role of this compound is to deter consumption by herbivores. nih.gov This anti-herbivory action is crucial for the algae's survival against grazing by fish and various marine invertebrates. researchgate.netresearchgate.net The presence of this compound and similar meroditerpenes in the tissues of algae like Stypopodium zonale prevents them from being eaten, which is a significant survival advantage. researchgate.net

Research has demonstrated the effectiveness of these chemical defenses. For instance, studies on S. zonale from different locations in Brazil showed that the seaweed is chemically defended against herbivores. researchgate.net The variation in the concentration and composition of defensive compounds, including those related to this compound, suggests an ecological specialization to successfully prevent herbivory. researchgate.net this compound has been specifically noted for its ichthyotoxic (toxic to fish) and cytotoxic activities, exhibiting narcosis in test organisms at concentrations as low as 10 μg/mL. nih.gov This toxicity acts as a powerful deterrent, conditioning predators and herbivores to avoid the algae. tutorchase.com The interaction between a plant's chemical profile and herbivore feeding is a key dynamic that shapes marine plant communities. researchgate.nettutorchase.com

Table 1: Documented Biological Activities of this compound and Related Compounds

| Compound | Source Organism | Observed Effect | Target Organism(s) | Reference |

|---|---|---|---|---|

| This compound | Taonia atomaria, Stypopodium zonale | Ichthyotoxic and cytotoxic activities; narcosis | General marine fauna, fish | nih.gov |

| Meroditerpenes (including this compound relatives) | Stypopodium zonale | Feeding deterrence | Fish and herbivorous invertebrates | researchgate.net |

| Atomaric Acid (Biogenetically related to this compound) | Stypopodium zonale | Feeding deterrence | Crab (Pachygrapsus transversus), Sea Urchin (Lytechinus variegatus) | researchgate.net |

Allelopathy is a form of chemical interaction where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nsf.govnih.gov In the marine benthic environment, competition for space and light is intense. mdpi.com Macroalgae like Stypopodium zonale produce noxious substances that likely play a role in outcompeting other organisms, such as corals or other algae. mdpi.com

While direct studies naming this compound as the specific agent in allelopathic interactions are limited, the broader class of secondary metabolites produced by Dictyotalean algae is known for this function. researchgate.net Allelopathy is a recognized defense strategy for these algae against competitors and fouling organisms. mdpi.comfrontiersin.org The release of these cytotoxic chemicals into the immediate environment can inhibit the settlement, growth, and development of nearby competitors, thereby securing the alga's access to essential resources. nih.govresearchgate.net This chemical interference is a crucial factor in structuring benthic communities. mdpi.com

Interactions with Herbivores and Predators

Biosynthetic Origin and Environmental Triggers of Production

The production of secondary metabolites like this compound is a complex biological process influenced by both genetic and environmental factors. Algae produce a vast array of these compounds, often in response to environmental stress. mdpi.com

The biosynthesis of this compound is believed to be linked to that of other meroditerpenes found in the same algae, such as atomaric acid. researchgate.net Researchers have proposed a biogenetic relationship where a common olefinic precursor undergoes competitive cyclization to form either this compound or other related structures. researchgate.net This suggests an efficient metabolic pathway that can produce a range of defensive compounds from a shared intermediate. The synthesis involves the combination of a terpenoid component with a hydroquinone (B1673460) moiety, characteristic of meroditerpenoids. researchgate.net

The production of these chemical defenses is not static. Environmental conditions can trigger increased production as a defensive response. mdpi.com Factors such as high herbivore pressure, intense light, temperature fluctuations, and nutrient availability can influence the quantity and type of secondary metabolites produced. researchgate.netmdpi.com For example, research on Stypopodium zonale has shown that populations from different geographic locations exhibit quantitative and qualitative variations in their chemical profiles, which may represent an adaptation to local herbivory pressure. researchgate.net An alga colonizing a dead coral, for instance, might require a greater deterrent capacity against invertebrates and thus upregulate the production of defensive compounds. researchgate.net

Integration of Omics Technologies in Marine Chemical Ecology Research

The study of marine chemical ecology has been significantly advanced by the advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com These powerful tools allow for a holistic understanding of the production and function of marine natural products like this compound. nih.govfrontiersin.org

Genomics helps identify the gene clusters responsible for the biosynthesis of secondary metabolites. mdpi.comrsc.org By sequencing the genome of an alga like Taonia atomaria, researchers can pinpoint the genes encoding the enzymes that catalyze the steps in this compound's biosynthetic pathway.

Transcriptomics analyzes gene expression, revealing which genes are activated under specific environmental conditions. mdpi.com This can be used to understand the environmental triggers for this compound production. For example, by exposing the alga to simulated herbivory and analyzing its RNA, scientists can see if the genes for this compound synthesis are upregulated.

Proteomics focuses on the proteins produced by an organism, providing a direct look at the enzymatic machinery involved in creating chemical defenses.

Metabolomics is the study of the complete set of small-molecule metabolites within an organism. nih.gov This approach allows for the comprehensive analysis of an alga's chemical profile, showing how it changes in response to ecological pressures and helping to uncover the function of previously unknown compounds. nih.gov

By integrating these omics approaches, scientists can move from simply isolating a compound to understanding its genetic basis, biosynthetic pathway, regulation, and ultimate ecological function in the marine environment. mdpi.comfrontiersin.org This provides a much deeper insight into the complex chemical conversations that shape marine ecosystems. nih.gov

Table 2: Application of Omics Technologies to the Study of this compound

| Omics Field | Application in Marine Chemical Ecology | Potential Insights into this compound |

|---|---|---|

| Genomics | Identifies genes and biosynthetic gene clusters for secondary metabolites. mdpi.com | Discovery of the specific genes and enzymes responsible for synthesizing this compound. |

| Transcriptomics | Studies gene expression to link environmental triggers to metabolite production. mdpi.com | Identifies which environmental cues (e.g., herbivory, light stress) cause the alga to produce more this compound by measuring gene activation. |

| Proteomics | Analyzes the entire protein complement of an organism. mdpi.com | Quantifies the enzymes involved in the this compound biosynthetic pathway, confirming the functional output of the genes. |

| Metabolomics | Provides a comprehensive profile of all metabolites in an organism. nih.gov | Tracks changes in the concentration of this compound and related compounds in response to ecological interactions or environmental stress. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Complex Analogs

The total synthesis of Taondiol has been a significant achievement, confirming its structure and establishing its absolute configuration. nih.govacs.org The initial enantioselective total synthesis was accomplished through a multi-step process featuring a Robinson-type annulation and a Lewis acid-catalyzed Friedel-Crafts reaction to construct the core pentacyclic skeleton. nih.govacs.org Other synthetic strategies have utilized methods like electrophilic aromatic substitution (EAS) to couple the terpenoid and aromatic fragments. scispace.commdpi.com

Despite these successes, future research should focus on developing more efficient and versatile synthetic routes. A key area of exploration is the development of divergent synthesis strategies. Such approaches would allow for the creation of a wide array of this compound analogs from a common intermediate, which is crucial for comprehensive structure-activity relationship (SAR) studies. Recent advances in radical-based chemistry offer a promising avenue, potentially enabling the fusion of additional rings and functional groups onto the this compound scaffold with high selectivity. whiterose.ac.uk The development of biocatalytic methods, using engineered oxygenases, for instance, could provide a powerful tool for site-selective functionalization of the this compound structure, offering access to novel derivatives that are difficult to obtain through traditional chemical synthesis. oup.com

| Research Approach | Methodology | Potential Outcome |

| Divergent Synthesis | Develop a common advanced intermediate from which various analogs can be synthesized in a few steps. | Rapid generation of a library of this compound derivatives for biological screening. |

| Biocatalytic Functionalization | Utilize engineered enzymes (e.g., P450 oxygenases) for late-stage C-H oxidation. oup.com | Creation of novel hydroxylated analogs with potentially enhanced solubility or activity. |

| Flow Chemistry Synthesis | Adapt existing synthetic steps into a continuous flow process. | Improved reaction efficiency, scalability, and safety for producing this compound and its analogs. |

| Novel Cyclization Strategies | Explore new catalysts or reaction conditions (e.g., electrochemical coupling) for key ring-forming steps. whiterose.ac.uk | More concise and higher-yielding synthetic routes to the core structure. |

Discovery of Unidentified Biological Targets of this compound

Initial research has identified several biological activities for this compound and its related compounds. For example, it has been shown to inhibit tyrosine kinase (p56lck) and exhibits anti-inflammatory properties. acs.orgsmolecule.com Furthermore, studies on the related compound epithis compound (B1198550) have suggested its gastroprotective effects are mediated through pathways involving prostaglandins (B1171923) and nitric oxide. uchile.clnih.gov However, the full spectrum of its molecular targets remains largely unknown. Many marine natural products exert their effects by interacting with multiple proteins, and it is probable that this compound's bioactivity profile results from its engagement with a network of cellular targets. researchgate.net

Future research must prioritize the deconvolution of this compound's mechanism of action by identifying its direct binding partners. Modern chemical biology techniques are well-suited for this purpose. The synthesis of this compound-based molecular probes (e.g., with biotin (B1667282) or alkyne tags) would enable affinity purification-mass spectrometry (AP-MS) and activity-based protein profiling (ABPP) experiments. These approaches can identify specific protein targets in an unbiased, proteome-wide manner. Such studies could reveal novel mechanisms and pathways, potentially linking this compound to disease areas beyond current investigation. researchgate.net

Advanced Analytical Methodologies for Complex Research Matrices

The detection and quantification of this compound, particularly within complex biological or environmental samples, present a significant analytical challenge. nih.govosti.gov Current methods typically rely on chromatographic separation, such as High-Performance Liquid Chromatography (HPLC), coupled with detection techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. mdpi.comresearchgate.net

A key future direction is the development of more sensitive and high-throughput analytical methods. Untargeted metabolomics using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for this purpose. researchgate.net Integrating such techniques with MS/MS-based molecular networking can help to rapidly identify this compound and its derivatives in crude algal extracts, even without purified standards. researchgate.netdntb.gov.ua Furthermore, there is a need for quantitative methods capable of detecting trace amounts of this compound in research matrices such as cell lysates or plasma to facilitate pharmacodynamic and pharmacokinetic studies. The development of specific immunoassays (like ELISA) or biosensors for this compound could provide rapid and sensitive detection platforms for routine analysis. nih.gov

Systems Biology Approaches in Understanding this compound's Network Effects

To fully comprehend the biological impact of this compound, research must move beyond a single-target focus to a systems-level perspective. Systems biology and network pharmacology offer powerful computational frameworks to analyze the complex interactions between a bioactive compound and the entire cellular network. nih.govplos.org These approaches integrate data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive interaction maps. mdpi.com

For this compound, a network pharmacology approach could be used to predict potential protein targets and biological pathways based on its chemical structure and known activities. nih.gov By mapping these predicted targets onto known disease pathways, researchers can generate new hypotheses about its therapeutic potential. mdpi.com Subsequent experimental validation using transcriptomic (e.g., RNA-seq) or proteomic analyses of this compound-treated cells would reveal its impact on global gene and protein expression, providing a holistic view of its cellular effects and uncovering the interconnected pathways it modulates. nih.gov

Investigation of this compound's Role in Specific Marine Ecological Processes

This compound is a secondary metabolite produced by brown algae, and such compounds are often synthesized as a defense mechanism against environmental pressures. nih.govresearchgate.net They can play crucial roles in mediating interactions with herbivores, pathogens, and competing organisms. mdpi.com While this compound has been identified in several algal species, its specific ecological function in the marine environment is an underexplored avenue of research. d-nb.infoufsc.br

Future ecological studies should aim to elucidate the precise role of this compound in its native ecosystem. This could involve quantifying the natural variation of this compound concentrations in algal populations in response to different environmental stimuli, such as herbivore grazing pressure or the presence of competing algae. mdpi.com In-situ experiments could directly test the effects of this compound on the feeding behavior of marine herbivores or its allelopathic activity against other marine organisms. researchgate.net Investigating its potential role in preventing biofouling by inhibiting the settlement of bacteria and other microorganisms on the algal surface is another important research direction. researchgate.net Understanding these ecological roles is not only fundamental to marine chemical ecology but could also inspire new applications, for example, in the development of natural antifouling agents. mdpi.com

常见问题

Basic Research Questions

Q. What established synthetic methodologies are reported for Taondiol, and what reaction parameters critically influence yield?

- Methodological Answer : The total synthesis of this compound involves nickel-catalyzed cross-coupling of iodinated intermediates with organozinc reagents, followed by acid-catalyzed cyclization to form the dihydropyran ring . Key parameters include:

- Catalyst selection (e.g., Weix’s nickel-based system for coupling efficiency).

- Precursor preparation (e.g., conversion of intermediates to iodides for improved reactivity).

- Cyclization conditions (e.g., acid strength, temperature, and reaction time).

- Yield optimization requires systematic variation of these parameters using Design of Experiments (DoE) frameworks .

Q. How can researchers characterize this compound’s molecular structure and purity using spectroscopic techniques?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for hydroxyl (-OH) and dihydropyran protons to confirm stereochemistry .

- Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity by comparing retention times with synthetic standards.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-O-C in the dihydropyran ring).

- Cross-referencing with literature data is critical to validate structural assignments .

Advanced Research Questions

Q. How can researchers reconcile contradictions between failed radical cross-coupling and successful nickel-catalyzed methods in this compound synthesis?

- Methodological Answer : Radical cross-coupling attempts with redox-active esters failed due to:

- Steric hindrance in this compound’s intermediates, limiting radical accessibility.

- Electron-deficient substrates incompatible with radical initiation conditions.

- A nickel-catalyzed approach circumvented these issues by leveraging iodide intermediates’ superior leaving-group ability and organozinc nucleophilicity .

- Recommendation : Perform computational modeling (DFT) to compare transition-state energies between radical and polar mechanisms, identifying kinetic barriers .

Q. What methodological strategies improve yield and selectivity in the acid-catalyzed cyclization step of this compound synthesis?

- Methodological Answer :

- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄, TsOH) versus Lewis acids (e.g., BF₃·OEt₂) to optimize ring closure .

- Solvent effects : Use aprotic solvents (e.g., DCM) to minimize side reactions.

- Temperature gradients : Gradual heating (25°C → 60°C) enhances regioselectivity.

- In-situ monitoring : Employ HPLC or FTIR to track intermediate consumption and adjust conditions dynamically .

Q. How should researchers design experiments to address data variability in this compound’s bioactivity assays?

- Methodological Answer :

- Replicate experiments : Use triplicate measurements with independent synthetic batches to assess batch-to-batch variability.

- Control groups : Include structurally analogous compounds (e.g., chevalone A) to isolate this compound-specific effects.

- Statistical rigor : Apply ANOVA or t-tests to determine significance thresholds, and report confidence intervals (95% CI) .

- Error source analysis : Quantify instrument precision (e.g., plate reader variability) and operator bias .

Methodological Frameworks for this compound Research

Q. What frameworks ensure rigor in formulating this compound-related research questions?

- Answer :

- PICOT Framework : Define Population (e.g., specific cell lines), Intervention (this compound dosage), Comparison (control compounds), Outcome (apoptosis rate), and Timeframe (48-hour exposure) .

- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel mechanisms), Novel (understudied pathways), Ethical (in-vitro vs. in-vivo limits), and Relevant (therapeutic potential) .

Q. How can researchers structure a this compound study to facilitate reproducibility?

- Answer :

- Detailed protocols : Document reaction conditions (e.g., molar ratios, stirring speed) and instrument calibration steps .

- Raw data archiving : Deposit NMR spectra, chromatograms, and crystallography files in public repositories (e.g., Zenodo).

- Negative results reporting : Publish failed synthetic routes (e.g., radical cross-coupling) to prevent redundant efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。